

Total Synthesis Strategies for Neoantimycin: Application Notes and Protocols

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Compound of Interest

Compound Name: Neoantimycin

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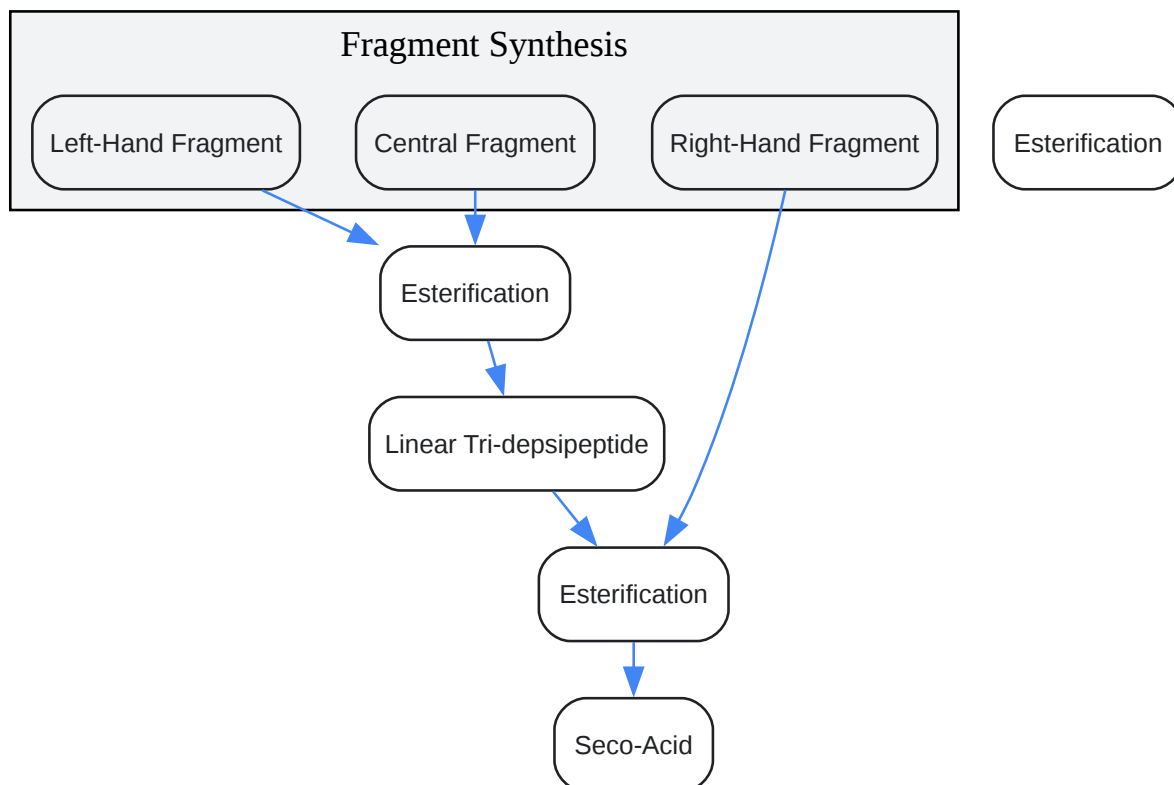
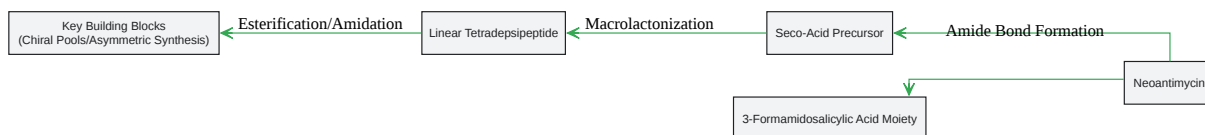
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategies for **Neoantimycin**, a 15-membered macrolide with significant anticancer potential.^{[1][2]} The intricate structure, featuring a tetralactone core and a 3-formamidosalicylic acid moiety, presents a considerable synthetic challenge.^{[1][2]} This guide details the key synthetic approaches, with a focus on the strategic bond disconnections and macrolactonization methods that have been successfully employed in the synthesis of **Neoantimycin** and its close analogue, **isoneoantimycin**.

Retrosynthetic Analysis and Strategic Planning

The total synthesis of **Neoantimycin** hinges on a convergent strategy, where the complex molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together in the final stages. A common retrosynthetic disconnection strategy is outlined below.

The primary disconnection is at the amide bond, separating the 15-membered macrocycle's seco-acid from the 3-formamidosalicylic acid moiety. The seco-acid is further disconnected at one of the ester linkages, linearizing the macrocyclic precursor. This linear fragment is then assembled from smaller chiral building blocks.



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References

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